Dehydromonocrotaline
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds like dehydromonocrotaline often involves multiple steps, including the formation of key intermediates and the use of catalysts to facilitate reactions. While specific details on dehydromonocrotaline synthesis are not available, related studies on compounds such as dihydrochalcones, dihydropyridines, and dihydrophenanthrenes provide insights into potential methodologies. For instance, the synthesis of dihydrochalcones includes chalcone hydrogenation and reactions of acetophenone with benzyl halide, suggesting similar strategies might be applicable for dehydromonocrotaline synthesis (Meng Li-cong, 2007).
Molecular Structure Analysis
Understanding the molecular structure of dehydromonocrotaline is crucial for predicting its reactivity and interaction with biological molecules. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly used to analyze the structure of complex molecules. Structural analysis provides insights into the arrangement of atoms within the molecule, which is essential for understanding its chemical behavior and reactivity.
Chemical Reactions and Properties
Dehydromonocrotaline may undergo a variety of chemical reactions, including oxidation, reduction, and conjugation, depending on its functional groups and molecular structure. Related research on the dehydrogenation of cyclohexanones to phenols highlights potential reactions that compounds like dehydromonocrotaline could undergo, emphasizing the importance of catalysts in facilitating these transformations (Yueying Du et al., 2022).
Scientific Research Applications
DNA Cross-Linking and Cytotoxicity : A study by Tepe and Williams (1999) demonstrated that a hydroxylamine hemiacetal derivative of dehydromonocrotaline can mediate interstrand DNA cross-link formation. This suggests its potential in enhancing the cytotoxicity of pyrrolizidine alkaloids (Tepe & Williams, 1999).
Impact on Pulmonary Health : Research by Reid et al. (1998) indicated that dehydromonocrotaline metabolites could deplete glutathione levels in pulmonary artery endothelial cells, potentially leading to pulmonary hypertension (Reid et al., 1998).
Carcinogenic Potential : A study by Mattocks and Cabral (1982) found that repeated topical doses of dehydromonocrotaline and croton oil can cause skin cancer in mice. Specifically, 2,3-bistrimethylacetoxymethyl-1-methylpyrrole, a derivative, was noted to be particularly carcinogenic (Mattocks & Cabral, 1982).
Neurological Impact : Barreto et al. (2008) reported that dehydromonocrotaline is cytotoxic and affects rat cortical astrocytes, leading to apoptosis. This suggests a potential contribution to neurological damages in animals intoxicated with Crotalaria (Barreto et al., 2008).
Pulmonary Hypertension Model : Junbo (2011) suggested that a dose of 2 mg/kg dehydromonocrotaline is recommended for inducing pulmonary hypertension in beagles, providing a model for studying this condition (Junbo, 2011).
Vascular Permeability in Inflammation : Hurley and Jago (1976) found that dehydromonocrotaline application to the rat cremaster caused a delayed and prolonged increase in vascular permeability, indicating its role in inflammation studies (Hurley & Jago, 1976).
Nucleoside Alkylation and Carcinogenic Effects : Niwa et al. (1991) identified that dehydromonocrotaline, as a toxic metabolite of monocrotaline, can alkylate nucleosides. This suggests a potential mechanism for its carcinogenic effects (Niwa et al., 1991).
properties
IUPAC Name |
(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadeca-10(16),11-diene-3,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-9-13(18)23-11-5-7-17-6-4-10(12(11)17)8-22-14(19)16(3,21)15(9,2)20/h4,6,9,11,20-21H,5,7-8H2,1-3H3/t9-,11+,15+,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONSVLURFASOJK-LLAGZRPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC2CCN3C2=C(COC(=O)C(C1(C)O)(C)O)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H]2CCN3C2=C(COC(=O)[C@]([C@]1(C)O)(C)O)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177860 | |
Record name | Monocrotaline pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydromonocrotaline | |
CAS RN |
23291-96-5 | |
Record name | (3R,4R,5R,13aR)-4,5,8,12,13,13a-Hexahydro-4,5-dihydroxy-3,4,5-trimethyl-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23291-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monocrotaline pyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023291965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monocrotaline pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,8-DIDEHYDROMONOCROTALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HW8C6SVG7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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